tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-fluoroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-13(8-10-19)18-14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWJLMVMSWQJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630935 | |
| Record name | tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679409-18-8 | |
| Record name | tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-fluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders and pain management.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The tert-butyl group can influence the compound’s lipophilicity and bioavailability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name: tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
- Molecular Formula : C₁₆H₂₃FN₂O₂
- Molecular Weight : 294.37 g/mol
- CAS Number : 679409-18-8
- Purity : >95% (as per commercial catalogs)
Structural Features: This compound consists of a piperidine ring substituted at the 4-position with a 3-fluorophenylamino group and protected at the 1-position by a tert-butoxycarbonyl (Boc) group. The fluorine atom on the phenyl ring introduces electronic effects (e.g., electron-withdrawing) and influences lipophilicity, which may modulate biological activity and pharmacokinetic properties.
Comparison with Structurally Similar Compounds
Analogs with Modified Aromatic Substituents
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) increase reactivity for nucleophilic substitution or coupling reactions .
- Methyl groups improve metabolic stability by blocking oxidation sites .
- Fluorine positioning (e.g., 3-fluoro vs. 3,4-difluoro) fine-tunes electronic effects and target binding .
Analogs with Acetamido or Pyrazole Moieties
Key Observations :
Analogs with Trifluoromethyl or Hydroxyl Groups
Key Observations :
Key Observations :
- Reductive amination is a versatile method for introducing aryl amino groups .
- Crystallization yields high-purity products but may reduce overall efficiency .
Biologische Aktivität
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate is a synthetic compound with potential pharmacological applications, particularly in the context of neurodegenerative diseases and cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C16H23FN2O2
- Molecular Weight : 292.37 g/mol
- CAS Number : 1488342-80-8
The compound features a piperidine ring substituted with a tert-butyl group and a 3-fluoroaniline moiety, which is crucial for its biological activity.
Research indicates that this compound acts as an inhibitor of various kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in multiple cellular processes, including cell proliferation and apoptosis, making it a target for cancer therapy.
Inhibitory Potency
In studies assessing GSK-3β inhibition, compounds structurally similar to this compound exhibited IC50 values ranging from 10 to 1314 nM. The most potent inhibitors contained specific substituents that enhanced their binding affinity to the enzyme .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) revealed that some derivatives of this compound did not significantly reduce cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
- GSK-3β Inhibition :
- Antiproliferative Effects :
- Neuroprotective Effects :
Table 1: Inhibitory Activity of Related Compounds
| Compound Name | IC50 (nM) | Target Kinase |
|---|---|---|
| Compound A | 8 | GSK-3β |
| Compound B | 50 | GSK-3β |
| This compound | TBD | TBD |
Table 2: Cytotoxicity Results in Cell Lines
| Compound Name | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 0.1 | >90 |
| Compound B | 10 | ~80 |
| This compound | 10 | >90 |
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions to introduce the 3-fluorophenylamino group to the piperidine core. The tert-butoxycarbonyl (Boc) group is used to protect the piperidine nitrogen during synthesis. Key steps include:
- Boc protection : Reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
- Substitution : Introducing the 3-fluorophenyl group via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: methanol/water) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and Boc protection.
- Mass Spectrometry (LC-MS) : Molecular ion peak ([M+H]) at m/z 307.3 (calculated for CHFNO).
- Infrared Spectroscopy (IR) : Peaks at ~1680–1720 cm (C=O stretch from Boc group) and ~3350 cm (N-H stretch).
- Physical State : Light yellow solid (melting point not reported; analogous compounds range 50–227°C) .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) if airborne particles are generated.
- Ventilation : Use fume hoods during synthesis or weighing.
- Emergency Measures : Eye wash stations and safety showers must be accessible. In case of inhalation, move to fresh air and seek medical attention .
Q. How should the compound be stored to ensure stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers.
- Light Sensitivity : Protect from light using amber glass vials.
- Moisture Control : Add desiccants (e.g., silica gel) to storage containers.
- Shelf Life : Typically 12–24 months under optimal conditions .
Q. What preliminary biological screening methods are used to assess activity?
- Methodological Answer :
- In Vitro Assays : Enzyme inhibition studies (e.g., kinase assays) or receptor binding assays (radioligand displacement).
- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293) to evaluate IC.
- Solubility Testing : Use DMSO for stock solutions; dilute in PBS for aqueous testing .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the 3-fluorophenyl group (e.g., replace with 4-fluorophenyl or cyclopropyl) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins.
- Biological Profiling : Compare activity of analogs in functional assays (e.g., cAMP modulation for GPCR targets) .
Q. What strategies optimize metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- Boc Deprotection : Remove the tert-butyl group under acidic conditions (e.g., TFA/DCM) to assess active metabolites.
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. How are analytical methods validated for quantifying impurities?
- Methodological Answer :
- HPLC Method Development : C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/water (0.1% TFA), flow rate: 1.0 mL/min.
- Validation Parameters : Assess linearity (R > 0.995), precision (%RSD < 2%), and limit of detection (LOD < 0.1%).
- Forced Degradation Studies : Expose to heat (40°C), light (UV), and acidic/alkaline conditions to identify degradation products .
Q. What crystallographic techniques resolve structural ambiguities?
- Methodological Answer :
Q. How are contradictions in toxicity data resolved?
- Methodological Answer :
- In Vivo Studies : Acute toxicity testing in rodents (OECD 423) to determine LD.
- Genotoxicity Screening : Ames test (bacterial reverse mutation assay) and micronucleus assay.
- Data Reconciliation : Cross-reference results with structurally similar compounds (e.g., tert-butyl piperidine analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
